molecular formula C14H20N2 B11775296 (S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine

(S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine

Cat. No.: B11775296
M. Wt: 216.32 g/mol
InChI Key: CVIWGPQILYTQHX-ZDUSSCGKSA-N
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Description

(S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine is a chiral amine compound that features a cyclopropane ring attached to a pyrrolidine ring, which is further substituted with a benzyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.

    Cyclopropanation: The cyclopropane ring can be formed through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine: The enantiomer of the compound, which may have different biological activities.

    1-Benzylpyrrolidine: Lacks the cyclopropane ring, which may affect its chemical and biological properties.

    Cyclopropanamine: A simpler analog without the pyrrolidine and benzyl groups.

Uniqueness

(S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine is unique due to its chiral nature and the presence of both a cyclopropane ring and a pyrrolidine ring. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

1-[(3S)-1-benzylpyrrolidin-3-yl]cyclopropan-1-amine

InChI

InChI=1S/C14H20N2/c15-14(7-8-14)13-6-9-16(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2/t13-/m0/s1

InChI Key

CVIWGPQILYTQHX-ZDUSSCGKSA-N

Isomeric SMILES

C1CN(C[C@H]1C2(CC2)N)CC3=CC=CC=C3

Canonical SMILES

C1CN(CC1C2(CC2)N)CC3=CC=CC=C3

Origin of Product

United States

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